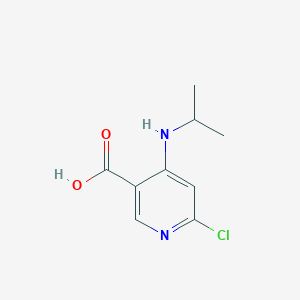![molecular formula C12H17ClN2 B8703410 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine](/img/structure/B8703410.png)
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is an organic compound with the molecular formula C12H17ClN2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine typically involves the reaction of 6-chloropyridine with azepane under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is first activated by the base, followed by the addition of azepane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound[][1].
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The azepane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine results in the formation of an aminopyridine derivative.
Scientific Research Applications
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1-[(6-Chloropyridin-3-YL)methyl]methylamine: Similar structure but with a methylamine group instead of an azepane ring.
2-Chloro-5-(methylaminomethyl)pyridine: Another derivative of chloropyridine with different substituents.
Uniqueness
1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-azepine is unique due to its combination of a chloropyridine moiety and an azepane ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]azepane |
InChI |
InChI=1S/C12H17ClN2/c13-12-6-5-11(9-14-12)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
InChI Key |
AGGVYVAENQFVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
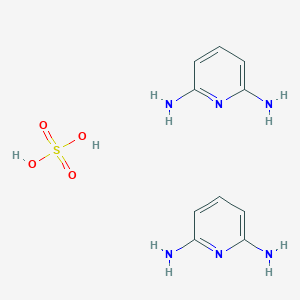
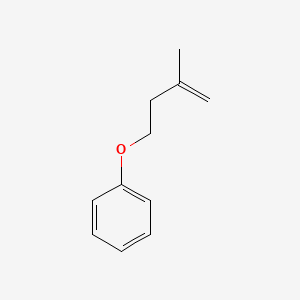
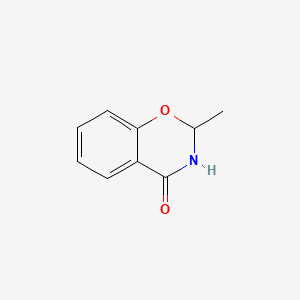
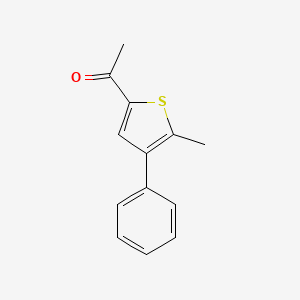
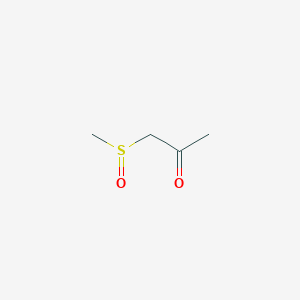

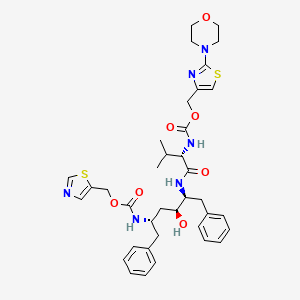
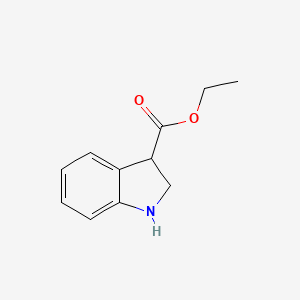

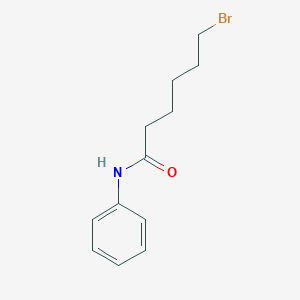
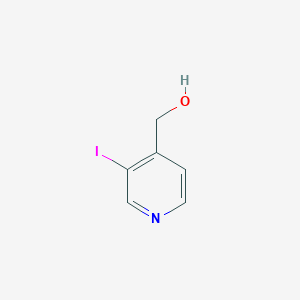
![1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B8703404.png)
